![molecular formula C14H12INO2 B14171282 N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide CAS No. 6184-03-8](/img/structure/B14171282.png)
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a hydroxymethyl group attached to the phenyl ring and an iodine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-iodobenzoic acid.
Amide Formation: The 2-(hydroxymethyl)aniline reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the hydroxymethyl group.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.
Reduction Products: Reduction of the hydroxymethyl group results in the formation of a methyl group.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
4-Iodo-N-(2-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group directly attached to the phenyl ring.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions in various research fields.
Propriétés
Numéro CAS |
6184-03-8 |
|---|---|
Formule moléculaire |
C14H12INO2 |
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
Clé InChI |
PLOHQIDZFZEOFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


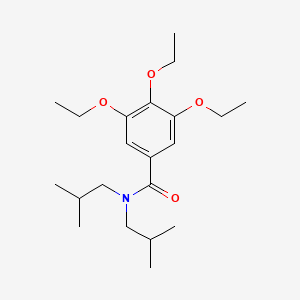

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

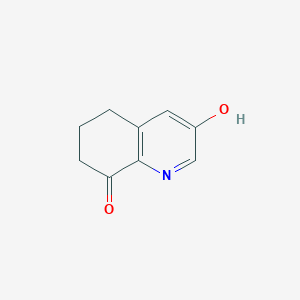
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
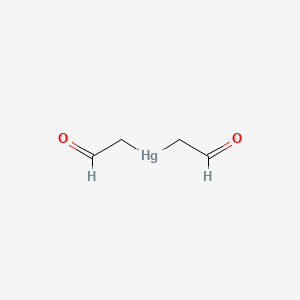
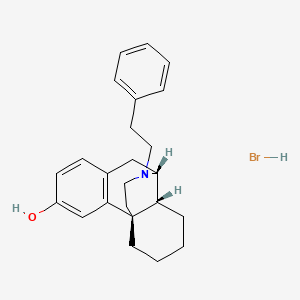
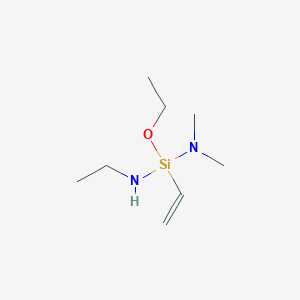

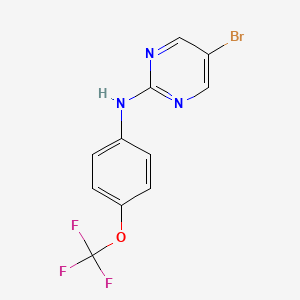

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
